molecular formula CHF2N3O2S B14254044 Difluoromethanesulfonyl azide CAS No. 328395-49-9

Difluoromethanesulfonyl azide

Cat. No.: B14254044
CAS No.: 328395-49-9
M. Wt: 157.10 g/mol
InChI Key: FCWBCHXREWUROG-UHFFFAOYSA-N
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Description

Difluoromethanesulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. It is characterized by the presence of a difluoromethanesulfonyl group attached to an azide functional group. This compound is known for its reactivity and is used as a reagent in various organic synthesis processes.

Preparation Methods

Difluoromethanesulfonyl azide can be synthesized through several methods. One common synthetic route involves the reaction of difluoromethanesulfonyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled conditions to avoid the formation of explosive by-products . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Difluoromethanesulfonyl azide undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions are typically amines or triazoles, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of difluoromethanesulfonyl azide involves its ability to act as a bifunctional reagent. It can concurrently incorporate both difluoromethyl and azide groups into a substrate. This dual functionality allows it to participate in a variety of chemical transformations, including azidotrifluoromethylation of alkenes . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the reaction conditions.

Comparison with Similar Compounds

Difluoromethanesulfonyl azide can be compared with other sulfonyl azides such as trifluoromethanesulfonyl azide and tosyl azide. While all these compounds share the sulfonyl azide functional group, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties . This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl azides may not be as effective.

Similar compounds include:

Properties

CAS No.

328395-49-9

Molecular Formula

CHF2N3O2S

Molecular Weight

157.10 g/mol

IUPAC Name

N-diazo-1,1-difluoromethanesulfonamide

InChI

InChI=1S/CHF2N3O2S/c2-1(3)9(7,8)6-5-4/h1H

InChI Key

FCWBCHXREWUROG-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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